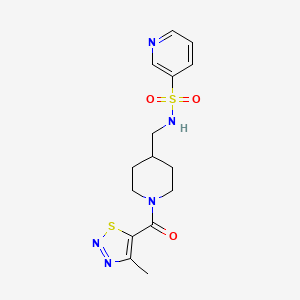

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a derivative of 4-methyl-1,2,3-thiadiazole . Thiadiazole derivatives have been widely studied due to their broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis

Thiadiazole derivatives are formed via reactions of hydrazonoyl halides with potassium thiocyanate . They can also be formed through reactions of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate .Scientific Research Applications

Immunosuppressive Agent

Compounds with similar structures have been evaluated for their immunosuppressive activity and could serve as lead compounds in the development of new immunosuppressant agents .

Synthesis of Pharmaceutical Compounds

Derivatives of thiadiazole are useful as key intermediates in the synthesis of pharmaceutical compounds, particularly those related to fezolinetant and deuterated fezolinetant .

Antimicrobial Activity

Hydrazide–hydrazones derivatives of thiadiazole have shown significant antimicrobial activity, suggesting that similar compounds could be synthesized with the intent to obtain substances with antimicrobial properties .

Chemical Spectroscopy

The characteristic signals in NMR spectra for derivatives of thiadiazole can confirm successful condensation reactions, indicating its use in chemical analysis and spectroscopy .

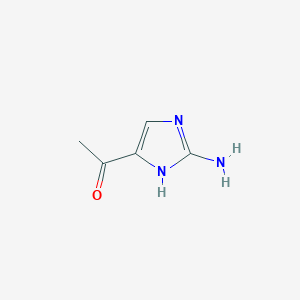

Therapeutic Potential in Imidazole Containing Compounds

Although not directly an imidazole compound, thiadiazole derivatives share some structural similarities that could imply potential therapeutic applications in areas where imidazole is utilized .

Anticancer Agents

Thiadiazole derivatives have been studied extensively in medicinal chemistry due to their potential as anticancer agents, suggesting that this compound may also have applications in cancer research .

Mechanism of Action

Target of Action

The compound N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been reported to exhibit potent antimicrobial activity

Mode of Action

It is known that many thiadiazole derivatives interact with their targets through hydrogen bonding and other intermolecular interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity and leading to the compound’s antimicrobial effects .

Biochemical Pathways

It is known that many antimicrobial agents work by disrupting essential biochemical pathways in the target organisms, such as dna replication, protein synthesis, or cell wall synthesis

Pharmacokinetics

The lipophilicity of similar compounds has been studied, which can influence their absorption and distribution

Result of Action

It is known that many antimicrobial agents work by causing cell death or inhibiting growth

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the activity of many antimicrobial agents

properties

IUPAC Name |

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S2/c1-11-14(24-19-18-11)15(21)20-7-4-12(5-8-20)9-17-25(22,23)13-3-2-6-16-10-13/h2-3,6,10,12,17H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNZYXFOJBQJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2930901.png)

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2930906.png)

![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)

![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)